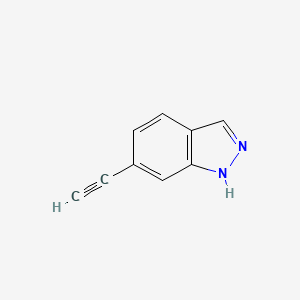

6-Ethynyl-1H-indazole

Description

Significance of the Indazole Scaffold in Drug Discovery and Development

The indazole scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged" structure in medicinal chemistry. pharmablock.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net The versatility of the indazole ring allows it to serve as a bioisostere for other aromatic systems like phenol (B47542) and indole, often leading to improved pharmacokinetic properties such as reduced metabolic vulnerability. pharmablock.com

Indazoles are capable of engaging in various non-covalent interactions, including hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. pharmablock.comlongdom.org The nitrogen atoms within the indazole ring can act as both hydrogen bond donors and acceptors, providing a level of binding versatility that is highly sought after in drug design. pharmablock.com This has led to the successful development of indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.net Notably, the indazole scaffold is a prominent feature in many protein kinase inhibitors, where it forms key interactions with the hinge region of the enzyme's active site. pharmablock.com

Role of Ethynyl (B1212043) Moieties in Enhancing Bioactivity and Synthetic Versatility of Heterocycles

The ethynyl group (–C≡CH) is a small, linear, and rigid functional group that can significantly influence the biological activity and synthetic utility of heterocyclic compounds. Its introduction into a molecule can lead to enhanced binding affinity with target proteins through various mechanisms. The triple bond of the ethynyl group is electron-rich and can participate in π-stacking interactions and other non-covalent bonds. Furthermore, the terminal alkyne can serve as a hydrogen bond donor.

From a synthetic standpoint, the ethynyl group is exceptionally versatile. It readily participates in a variety of chemical transformations, most notably the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. doi.org This reaction allows for the straightforward elaboration of the heterocyclic core, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. doi.org The ethynyl moiety can also be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the heterocyclic scaffold to other molecular fragments.

Research Trajectories and Academic Objectives for 6-Ethynyl-1H-indazole

The combination of the privileged indazole scaffold and the versatile ethynyl group in this compound has spurred significant research interest. A primary trajectory for this compound lies in its application as a building block for the synthesis of novel kinase inhibitors. pharmablock.comnih.govresearchgate.net The indazole core provides a solid anchor for binding to the kinase hinge region, while the ethynyl group at the 6-position offers a vector for introducing various substituents to explore the surrounding binding pocket and enhance selectivity and potency.

Academic objectives for the study of this compound and its derivatives include:

Overview of Research Methodologies and Thematic Areas

The research surrounding this compound encompasses a range of methodologies, from computational modeling to synthetic organic chemistry and biological evaluation.

The primary thematic area of research for this compound is anticancer drug discovery . researchgate.net The compound and its derivatives have shown promise as inhibitors of various cancer-related targets, including protein kinases involved in cell signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDLSYQMAUZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Ethynyl 1h Indazole and Its Derivatives

Strategic Approaches for Indazole Core Construction

The formation of the bicyclic 1H-indazole ring is the foundational step in synthesizing the target compound. Various strategic approaches have been developed, focusing on efficiency, regioselectivity, and functional group tolerance.

The construction of the 1H-indazole core can be achieved through several cyclization strategies, often involving the formation of a key N-N bond. These methods typically start from appropriately substituted benzene (B151609) precursors.

Intramolecular Cyclization of Hydrazones: A common and effective method involves the cyclization of o-haloaryl N-sulfonylhydrazones. This reaction can be mediated by catalysts such as copper(I) oxide or copper(II) acetate, proceeding at elevated temperatures to yield the 1H-indazole ring system. nih.gov This approach is valued for its tolerance of various functional groups on the aromatic ring. nih.gov

Palladium-Catalyzed C-H Amination: An alternative strategy utilizes an intramolecular, ligand-free palladium-catalyzed C-H amination reaction. nih.gov This process begins with aminohydrazones, which can be prepared from the activation of tertiary amides, followed by cyclization to form the indazole ring. nih.gov

[3+2] Cycloaddition Reactions: The 1H-indazole skeleton can also be constructed via a [3+2] annulation approach. This involves the reaction of arynes with hydrazones or other diazo compounds. nih.govorganic-chemistry.org For instance, the reaction of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like CsF provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. nih.govorganic-chemistry.org

Oxidative N-N Bond Formation: A newer method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This approach can selectively produce all three tautomeric forms of indazoles, including the desired 1H-indazole, by using an oxidizing agent system such as ammonium molybdate and hydrogen peroxide. organic-chemistry.org

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Outcome |

| Hydrazone Cyclization | o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂ | 1H-Indazoles |

| C-H Amination | Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles |

| [3+2] Cycloaddition | Arynes and hydrazones/diazo compounds | CsF or TBAF | Substituted 1H-Indazoles |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | 1H-, 2H-, or 3H-Indazoles |

Indazole exists in two primary annular tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. nih.gov The predominance of the 1H-tautomer is a key consideration in synthesis, as the position of the nitrogen-bound hydrogen influences the compound's physical, chemical, and biological properties. nih.gov

Control over tautomerism is typically achieved post-synthesis through N-substitution. By alkylating or acylating the indazole ring, the mobile proton is replaced with a stable functional group, "locking" the molecule into a specific N-1 or N-2 isomeric form.

N-Alkylation/Acylation: The reaction of a 1H-indazole with an alkyl halide or an acyl chloride in the presence of a base leads to a mixture of N-1 and N-2 substituted products. The ratio of these isomers can be influenced by the choice of solvent, base, and the steric and electronic properties of the substituent. researchgate.net For example, nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution typically yield a mixture where the N-1 isomer is the major product. researchgate.net

Directed Synthesis: While many cyclization methods naturally favor the thermodynamically more stable 1H-tautomer, specific synthetic routes have been developed to selectively yield 2H-indazoles. researchgate.netorganic-chemistry.org For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be employed for the selective synthesis of 2H-indazoles. organic-chemistry.org This highlights that the choice of the initial cyclization strategy itself is a primary tool for influencing the tautomeric outcome.

Introduction of the Ethynyl (B1212043) Group at the C-6 Position

Once the indazole core is established, the next critical phase is the introduction of the terminal alkyne moiety at the C-6 position. This is most commonly achieved via palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is highly efficient for the synthesis of 6-ethynyl-1H-indazole from a 6-halo-1H-indazole precursor (typically 6-bromo- or 6-iodo-1H-indazole).

The reaction is carried out under mild conditions and involves a dual-catalyst system:

A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle.

A copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne. wikipedia.org

A base, such as an amine (e.g., triethylamine or diisopropylamine), is required to act as a solvent and to neutralize the hydrogen halide formed during the reaction. soton.ac.uk To introduce the ethynyl group specifically, a protected alkyne like trimethylsilylacetylene is often used. The trimethylsilyl (TMS) group can be easily removed post-coupling using a fluoride source (e.g., TBAF) or a base to reveal the terminal alkyne. wikipedia.org

| Parameter | Description | Common Examples |

| Aryl Halide | 6-Bromo-1H-indazole or 6-Iodo-1H-indazole | N/A |

| Alkyne | A terminal alkyne, often protected | Trimethylsilylacetylene, Phenylacetylene |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Forms copper acetylide intermediate | Copper(I) iodide (CuI) |

| Base | Neutralizes HX by-product | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Provides reaction medium | Tetrahydrofuran (THF), Acetonitrile (CH₃CN) |

The successful implementation of the Sonogashira coupling is contingent on the availability of a suitable 6-halo-1H-indazole precursor. The synthesis of these precursors often begins with commercially available substituted toluenes or benzoic acids.

For example, the synthesis of 6-(bromomethyl)-1H-indazole has been reported as a key intermediate. researchgate.netresearchgate.net This compound can be synthesized from 6-methyl-1H-indazole, which in turn can be prepared through established indazole synthesis routes starting from a substituted toluene derivative. The bromomethyl group can then be further manipulated or the synthesis can be adapted to install a halogen directly on the aromatic ring. A more direct approach involves the halogenation of the 1H-indazole ring itself, though this can sometimes lead to mixtures of isomers requiring purification.

An improved synthesis of a related compound, 6-[(ethylthio)methyl]-1H-indazole, involved the conversion of a 6-(hydroxymethyl)-1H-indazole intermediate into 6-(bromomethyl)-1H-indazole using HBr in acetic acid, demonstrating a viable pathway to C-6 functionalized indazoles suitable for further modification. researchgate.netresearchgate.net

Derivatization Strategies for this compound Scaffolds

The this compound scaffold possesses two primary sites for further chemical modification: the N-H proton of the pyrazole ring and the terminal C-H of the ethynyl group. This dual reactivity allows for the generation of a wide array of derivatives.

N-Substitution: As discussed in the context of tautomerism, the indazole nitrogen can be readily functionalized. Alkylation, arylation, or acylation at the N-1 position can be achieved by treating this compound with appropriate electrophiles under basic conditions. This not only prevents tautomerization but also allows for the introduction of new functional groups to modulate the molecule's properties.

Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in numerous reactions:

Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to create more complex, internally disubstituted alkynes.

Click Chemistry: The ethynyl group is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and regioselective formation of 1,2,3-triazole rings by reacting with various organic azides.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of methyl ketones or aldehydes at the 6-position, respectively.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods.

These derivatization strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of analogues with tailored characteristics.

Functionalization at Nitrogen (N-1) and Other Ring Positions

Direct alkylation of the 1H-indazole core typically results in a mixture of N-1 and N-2 substituted products. nih.gov However, research into regioselective protocols has identified conditions that favor one isomer over the other. The combination of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) has emerged as a promising system for achieving N-1 selective alkylation. nih.govresearchgate.net This selectivity is influenced by both steric and electronic factors of substituents on the indazole ring. nih.gov For instance, studies on various substituted indazoles have shown that the choice of base, solvent, and the nature of the alkylating agent can significantly direct the reaction toward the desired N-1 product. d-nb.info Mechanistic hypotheses suggest that in some cases, the coordination of the indazole N-2 atom and an electron-rich substituent with the cation from the base (e.g., Na+) can favor N-1 alkylation. nih.govresearchgate.net

The thermodynamic stability of the products also plays a role; the 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Consequently, reaction conditions that allow for equilibration can favor the formation of the N-1 substituted product. d-nb.info

Table 1: General Conditions Influencing N-Alkylation Regioselectivity of the Indazole Scaffold

| Condition | Favored Regioisomer | Rationale/Comments | Reference |

|---|---|---|---|

| NaH in THF with Alkyl Halide | N-1 | A widely used system demonstrating high N-1 selectivity for many indazole derivatives. | nih.govnih.gov |

| Mitsunobu Conditions (e.g., DIAD/PPh₃) | N-2 | Often shows a strong preference for the kinetically favored N-2 product. | nih.gov |

| Phase Transfer Catalysis | Predominantly N-1 | Can provide the N-1 alkylated product as the major isomer. | researchgate.net |

| C-7 Position Substituents (e.g., -NO₂) | N-2 | Electronic effects from substituents on the benzene ring can override other factors and direct alkylation to the N-2 position. | nih.gov |

Synthesis of Conjugates and Hybrid Molecules

The terminal ethynyl group at the C-6 position of this compound is a highly versatile functional handle for the synthesis of more complex molecules, including conjugates and hybrids. This functionality makes the compound an ideal building block for use in bioorthogonal chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comacs.org

This reaction allows for the efficient and highly specific covalent ligation of the alkyne-functionalized indazole to a molecule bearing an azide group. nih.gov The result is a stable 1,4-disubstituted 1,2,3-triazole ring that links the two molecular fragments. sigmaaldrich.com The reaction is known for its high yields, tolerance of a wide range of functional groups, and ability to proceed under mild, often physiological, conditions. acs.orgnih.gov

Through this methodology, this compound can be conjugated to a diverse array of molecules, including:

Biomolecules: Peptides, proteins, and nucleic acids for applications in chemical biology and drug delivery.

Fluorophores: To create fluorescent probes for imaging and diagnostics.

Polymers: For the development of novel materials with tailored properties.

Other Pharmacophores: To create hybrid molecules that may exhibit dual or enhanced biological activity. banglajol.info

For example, a common synthetic strategy involves reacting this compound with a molecule of interest that has been pre-functionalized with an azide group (e.g., an azido-amino acid, an azide-modified fluorescent dye, or an azide-terminated polymer chain). This approach provides a modular and efficient route to novel indazole-containing conjugates. acs.org

Table 2: Examples of Potential Conjugates via Click Chemistry with this compound

| Azide-Containing Partner | Resulting Conjugate Type | Potential Application |

|---|---|---|

| Azido-PEG (Polyethylene glycol) | PEGylated Indazole Derivative | Improving solubility and pharmacokinetic properties. |

| Azide-functionalized Biotin (B1667282) | Biotinylated Indazole Probe | Affinity-based purification and detection (e.g., in proteomics). |

| Fluorescein Azide | Fluorescently-labeled Indazole | Cellular imaging and tracking. |

| Azide-modified Peptide | Peptide-Indazole Conjugate | Targeted drug delivery, novel therapeutics. |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of this compound typically relies on the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it the premier method for introducing the ethynyl group onto the indazole core. wikipedia.orgresearchgate.net The most common precursor is a 6-halo-1H-indazole, such as 6-bromo-1H-indazole, which is coupled with a protected or terminal alkyne.

Optimization of the Sonogashira coupling is critical for achieving high yields and purity. Key parameters that are frequently adjusted include:

Catalyst System: The reaction is catalyzed by a palladium complex, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. thieme-connect.desoton.ac.uk A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. wikipedia.orgsoton.ac.uk Reducing the catalyst loading while maintaining high yield is a key goal for sustainable synthesis. kaust.edu.sa

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the key copper(I) acetylide intermediate. soton.ac.ukkaust.edu.sa

Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed. soton.ac.ukorganic-chemistry.org

Temperature: Reactions can often be carried out at room temperature, but heating may be required to drive the reaction to completion, especially with less reactive halides. kaust.edu.sa However, temperature control can be crucial for selectivity, as higher temperatures can sometimes favor side reactions like Glaser homocoupling of the alkyne. organic-chemistry.org

N-Protection: For certain substrates, protecting the N-1 position of the indazole ring (e.g., with a tosyl or BOC group) can prevent side reactions and lead to cleaner conversions and higher yields. mdpi.comresearchgate.net The protecting group is then removed in a subsequent step.

Table 3: Typical Parameters for Optimization of Sonogashira Coupling for Indazole Synthesis

| Parameter | Common Reagents/Conditions | Optimization Goal | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Minimize catalyst loading, ensure high conversion. | thieme-connect.desoton.ac.uk |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitate alkyne activation; some protocols are copper-free. | wikipedia.orgkaust.edu.sa |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | Efficiently scavenge HX, avoid side reactions. | kaust.edu.sa |

| Solvent | THF, DMF | Ensure solubility of reactants and catalyst. | soton.ac.ukorganic-chemistry.org |

| Temperature | Room Temperature to 80 °C | Balance reaction rate with prevention of byproducts (e.g., homocoupling). | thieme-connect.dekaust.edu.sa |

Advanced Spectroscopic and Crystallographic Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D techniques, a complete picture of the atomic connectivity and tautomeric form of 6-Ethynyl-1H-indazole can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region will feature signals for the protons on the indazole core, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the ethynyl (B1212043) substituent at the C6 position. A characteristic signal for the terminal acetylenic proton and a typically broad signal for the N-H proton are also anticipated.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 13.0 - 13.5 | broad singlet (br s) | - |

| H3 | 8.1 - 8.2 | singlet (s) or narrow multiplet | - |

| H7 | 7.8 - 7.9 | doublet (d) | ~8.5 |

| H5 | 7.7 - 7.8 | singlet (s) or narrow multiplet | - |

| H4 | 7.4 - 7.5 | doublet (d) | ~8.5 |

Note: Data is predicted based on analysis of the parent 1H-indazole and related substituted derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the seven carbons of the bicyclic indazole core and the two sp-hybridized carbons of the ethynyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7a | ~141 |

| C3 | ~134 |

| C3a | ~128 |

| C5 | ~124 |

| C6 | ~122 |

| C4 | ~121 |

| C7 | ~110 |

| C≡CH | ~83 |

Note: Data is predicted based on established chemical shift values for indazole and alkyne moieties. Actual experimental values may vary.

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally recognized as the more thermodynamically stable form. google.com Advanced NMR techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to experimentally confirm the predominant tautomer in solution.

A 2D-NOESY experiment detects correlations between protons that are close in space. For the 1H-tautomer of this compound, a distinct cross-peak is expected between the N1-H proton and the H7 proton of the benzene (B151609) ring due to their spatial proximity. google.com The absence of this correlation would suggest the presence of the 2H-tautomer, where the proton is on N2 and is distant from H7. This analysis provides unambiguous evidence for the tautomeric state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The nominal molecular weight of this compound (C₉H₆N₂) is 142.15 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺•) at m/z 142. Key fragmentation pathways for the indazole core typically involve the loss of stable neutral molecules like dinitrogen (N₂) or hydrogen cyanide (HCN), leading to characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 143.0604 | Protonated Molecular Ion (ESI) |

| [M]⁺• | 142.0531 | Molecular Ion (EI) |

| [M-N₂]⁺• | 114 | Loss of dinitrogen |

Note: Predicted values are based on the compound's molecular formula and common fragmentation patterns of indazole heterocycles.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to the N-H bond of the indazole ring and the terminal alkyne moiety.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3300 | ≡C-H | Stretch | Strong, Sharp |

| 3100 - 3500 | N-H | Stretch | Medium-Broad |

| ~3050 | Aromatic C-H | Stretch | Medium |

| 2100 - 2260 | C≡C | Stretch | Medium-Weak |

Note: Data is predicted based on standard IR correlation tables.

The sharp, strong absorption around 3300 cm⁻¹ is highly diagnostic for the terminal alkyne C-H stretch, while the C≡C triple bond stretch appears in the 2100-2260 cm⁻¹ region. The N-H stretch of the indazole ring is expected as a broader band in the 3100-3500 cm⁻¹ range.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly documented, such an analysis would provide definitive confirmation of its molecular geometry and tautomeric form.

An X-ray diffraction study would yield precise data on:

Bond Lengths and Angles: Unambiguously confirming the connectivity and geometry of the indazole and ethynyl groups.

Tautomeric Form: Providing conclusive evidence of the proton's location (N1 vs. N2) in the crystal lattice, thereby confirming the 1H- or 2H-tautomer.

Molecular Packing and Intermolecular Interactions: Revealing how individual molecules are arranged in the crystal. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., N-H···N interactions between adjacent indazole rings) and potential π-π stacking interactions, which are crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Modeling of 6 Ethynyl 1h Indazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For derivatives of 3-ethynyl-1H-indazole, computational modeling combined with biochemical assays has been utilized to understand their interaction with kinases such as Phosphoinositide 3-kinase (PI3K). nih.gov A series of these compounds were evaluated, with some exhibiting inhibitory activity in the low micromolar range against critical components of the PI3K pathway. nih.gov For instance, against PI3Kα, compound 10 (an ethynyl-indazole derivative) showed a high potency with an IC₅₀ value of 361 nM. nih.gov In contrast, the isomeric compound 9 displayed a lower potency with an IC₅₀ of 1.85 µM. nih.gov These studies help in quantifying the binding affinity and understanding the structural basis for the observed activity.

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound 10 | PI3Kα | 361 |

| Compound 9 | PI3Kα | 1850 |

| Compound 6 | PI3Kα | 1050 |

| Compound 13 | PI3Kα | 5120 |

A crucial aspect of kinase inhibition is the interaction with the ATP-binding site's hinge region. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.govmdpi.com Computational docking studies on 3-ethynyl-1H-indazole derivatives have elucidated these key interactions. For example, in the case of PI3Kα, the protonated nitrogen of the indazole ring in compound 9 is predicted to form a critical hydrogen bond with the hinge residue Val851. nih.gov For other derivatives like compounds 6 and 13 , where the ethynyl-indazole moiety is linked to an aniline, it is the amino group on the phenyl ring that engages in a hydrogen bond with the backbone carbonyl of the same Val851 residue. nih.gov These interactions are vital for anchoring the ligand in the active site and are a primary determinant of inhibitory potency.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules. They are used to understand the stability and dynamic behavior of ligand-protein complexes over time, providing a more realistic picture than static docking poses.

MD simulations have been employed to assess the stability of indazole-based compounds within the active sites of their target enzymes. researchgate.netdntb.gov.ua For instance, studies on 1H-indazole analogs targeting the Cyclooxygenase-2 (COX-2) enzyme indicated that the lead compound was relatively stable within the enzyme's active site throughout the simulation. researchgate.netdntb.gov.ua Similarly, MD simulations of aminopyrrolidine analogues of 6-ethynyl-1H-indole targeting p21 activated kinase 4 (PAK4) showed that these smaller molecules could rotate more freely in the active cavity, allowing for compensatory interactions with nearby amino acids and contributing to their binding affinity. nih.gov These simulations are crucial for confirming that the binding mode predicted by docking is maintained in a dynamic, solvated environment and that the compound forms a stable complex with its biological target. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are pivotal in elucidating structure-activity relationships (SAR), which describe how modifications to a molecule's structure affect its biological activity.

Computational modeling plays a key role in the rational design of new derivatives by predicting how structural changes will impact target binding and activity. nih.gov For the 3-ethynyl-1H-indazole series, computational studies combined with SAR analysis have guided the optimization of inhibitors. nih.gov A clear example of this is the isosteric replacement of the indazole ring. nih.gov When the indazole in the most active compound of the series (10 , IC₅₀ = 361 nM against PI3Kα) was replaced with a pyrazolopyridine ring to create its analog (20 ), a 10-fold loss of activity was observed (20 , IC₅₀ = 3.05 µM). nih.gov This outcome, likely predicted through modeling, demonstrated the critical role of the indazole scaffold for potent PI3Kα inhibition and guided the synthetic chemistry efforts to focus on other parts of the molecule for further optimization. nih.gov This synergy between in silico prediction and experimental synthesis accelerates the development of novel and more effective inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the electronic structure and reactivity of molecules. These theoretical methods, such as Density Functional Theory (DFT), are routinely employed to predict a variety of molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potentials, and spectroscopic parameters. For the indazole scaffold, such calculations have been instrumental in understanding the impact of various substituents on the molecule's behavior. However, specific research applying these methods to 6-ethynyl-1H-indazole is not present in the surveyed literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For various indazole derivatives, DFT calculations have been used to determine these values, offering insights into their potential as, for example, corrosion inhibitors or pharmacologically active agents.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species. While MEP maps have been generated for numerous indazole derivatives to understand their intermolecular interactions, a specific map for this compound could not be located in the available literature.

Table 4.4.1: Hypothetical HOMO-LUMO Analysis Data for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific data for this compound was found in the searched literature. This table represents the type of data that would be generated from such a study.

Theoretical modeling is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Computational methods, like the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding of atomic nuclei, which can then be converted into predicted NMR chemical shifts. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. Studies on the parent 1H-indazole and its various substituted derivatives have demonstrated the accuracy of these predictive methods. However, a specific theoretical prediction of the 1H and 13C NMR chemical shifts for this compound is not documented in the reviewed sources.

Table 4.4.2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | - | Data not available |

| C7 | Data not available | Data not available |

| C7a | - | Data not available |

| C3a | - | Data not available |

| N1-H | Data not available | - |

| N2 | - | - |

| Ethynyl-Cα | - | Data not available |

| Ethynyl-Cβ | - | Data not available |

| Ethynyl-H | Data not available | - |

No specific data for this compound was found in the searched literature. This table represents the type of data that would be generated from such a study.

Mechanistic Investigations and Biological Target Identification of 6 Ethynyl 1h Indazole Derivatives

Kinase Inhibition Profiles and Mechanisms

p21 Activated Kinase 4 (PAK4) Inhibition

P21 activated kinase 4 (PAK4) is a serine/threonine protein kinase that plays a critical role in cancer progression, including processes like cell motility, cytoskeletal organization, and morphology. nih.gov In the search for novel PAK4 inhibitors, a series of compounds were developed based on a 6-ethynyl-1H-indole structure. Within this research, an analogous 6-ethynyl-1H-indazole derivative, referred to as indazole analogue 6 , was synthesized and evaluated for its biochemical potency against PAK4. nih.gov

The study found that the indazole analogue 6 demonstrated inhibitory activity against PAK4. nih.gov When compared to its parent indole analogue 5 , which had a moderate inhibitory constant (Kᵢ) of 0.066 μmol/L, the indazole analogue 6 showed a slight increase in potency. nih.gov This suggests that the 1H-indazole core is a viable scaffold for engaging the PAK4 kinase domain. The kinase inhibitory activities were determined using a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov

| Compound | Core Scaffold | PAK4 Kᵢ (μmol/L) |

|---|---|---|

| Analogue 5 | Indole | 0.066 |

| Analogue 6 | Indazole | Slightly more potent than 0.066 |

Data derived from a comparative study of indole and indazole analogues. The Kᵢ values are the average of two independent experiments. nih.gov

Inhibition of Lung Metastasis and Epithelial-Mesenchymal Transition (EMT)

While detailed mechanistic studies were focused on the more potent indole-based derivatives from the same study, the findings provide a strong rationale for the potential anti-metastatic effects of PAK4 inhibitors built on the 6-ethynyl scaffold. The lead compound from the study, an indole derivative named compound 55 , demonstrated potent efficacy in inhibiting lung metastasis. nih.govnih.gov In preclinical models using A549 lung cancer cells and B16-BL6 melanoma cells, compound 55 inhibited lung metastasis by over 80% and 90%, respectively. nih.govnih.gov

The underlying mechanism for this anti-metastatic activity was linked to the inhibition of the epithelial-mesenchymal transition (EMT). nih.govnih.gov EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility, invasion, and resistance to therapy. amegroups.cn Further investigation showed that the lead compound mitigated TGF-β1-induced EMT. nih.govnih.gov Given that the indazole analogue 6 also targets PAK4, it is mechanistically plausible that it could contribute to similar anti-EMT and anti-metastatic effects, although direct evidence for the indazole derivative itself was not presented. nih.gov

Antitumor Activity and Cellular Mechanisms

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., A549, K562, PC-3, Hep-G2, LS174T)

Substituted indazole derivatives have demonstrated notable antiproliferative activity across a range of human cancer cell lines. Research has shown that the specific substitutions on the indazole ring system play a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory effects on several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One particular compound from this series, designated as 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited selectivity, being less toxic to normal HEK-293 cells (IC50 = 33.2 µM). nih.gov

Other studies on related heterocyclic structures, such as indole derivatives, have also shown significant activity. While not direct this compound derivatives, these findings highlight the potential of similar scaffolds. For example, certain indole derivatives have shown potent activity against A549 and K562 cells, with IC50 values as low as 120 nM and 10 nM, respectively. nih.gov The antiproliferative activities of various indazole and related derivatives are summarized below.

Table 1: Antiproliferative Activity of Indazole and Related Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| 1H-indazole-3-amine (6o) | K562 | 5.15 µM | nih.gov |

| 1H-indazole-3-amine (6o) | HEK-293 (Normal) | 33.2 µM | nih.gov |

| Indole Derivative (10b) | A549 | 120 nM | nih.gov |

| Indole Derivative (10b) | K562 | 10 nM | nih.gov |

| 3-amino-1H-indazole (W24) | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43-3.88 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation (e.g., Bcl2 family, p53/MDM2 pathway)

The anticancer effects of indazole derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

Mechanistic studies on the active 1H-indazole-3-amine compound 6o revealed its involvement in apoptosis and cell cycle regulation. It is suggested that the compound's effects are potentially mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, while the p53 tumor suppressor protein and its negative regulator, MDM2, form a critical axis in controlling cell fate. nih.govarabjchem.orgfrontiersin.org By disrupting the p53-MDM2 interaction, inhibitors can stabilize p53, leading to the activation of downstream targets that promote cell cycle arrest and apoptosis. nih.gov

Further investigations into compound 6o showed that it caused an increase in the G0/G1 phase cell population in K562 cells, rising from 29.4% in the control group to 41.1% after treatment, alongside a significant decrease in the proportion of cells in the S phase. nih.gov Similarly, other 3-amino-1H-indazole derivatives were found to induce G2/M cell cycle arrest and apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov

Methionine S-adenosyltransferase-2 (MAT2A) Inhibition

Methionine S-adenosyltransferase-2 (MAT2A) is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. probiologists.comnih.gov Increased MAT2A expression has been observed in several types of cancer, making it an attractive therapeutic target. nih.gov

MAT2A has been identified as a synthetic lethal target in cancers that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all human cancers. probiologists.comnih.gov MTAP deletion leads to the accumulation of methylthioadenosine (MTA), a natural inhibitor of the enzyme PRMT5. This makes the cancer cells more dependent on MAT2A for the production of SAM, which is also a substrate for PRMT5. probiologists.comnih.gov Therefore, inhibiting MAT2A in MTAP-deleted cancers leads to a reduction in SAM levels, subsequent inhibition of PRMT5 activity, and selective cancer cell death. probiologists.comnih.gov While specific this compound derivatives have not been explicitly detailed as MAT2A inhibitors in the provided context, the broader class of heterocyclic compounds is actively being explored for this target. Potent allosteric MAT2A inhibitors like SCR-7952 have been developed and show selective inhibition of the growth of MTAP-deleted cancers. probiologists.comnih.gov

Anti-inflammatory Properties and Targets (e.g., COX-2 inhibition)

The indazole scaffold is recognized for its anti-inflammatory potential, which is often attributed to the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, particularly the inducible isoform COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation. mdpi.comnih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. mdpi.comnih.gov

Various indazole derivatives have been investigated for their anti-inflammatory and COX-inhibitory activities. nih.gov Studies on related pyrazole and pyrano[2,3-c]pyrazole structures have identified compounds with significant anti-inflammatory profiles and selective COX-2 inhibition, with some being nearly as active as the reference drug celecoxib. nih.gov This suggests that the indazole core, being a bioisostere of other COX-inhibiting scaffolds, is a promising template for the development of novel anti-inflammatory agents.

Antimicrobial and Antiparasitic Activities

The indazole nucleus is a versatile scaffold that is also present in compounds exhibiting a broad range of antimicrobial and antiparasitic activities. nih.govnih.gov For example, a series of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated for their efficacy against various bacterial and fungal strains, with several compounds showing moderate to good inhibition compared to standard drugs. researchgate.net The proposed mechanism for some indazole derivatives involves the inhibition of key bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net

In the realm of antiparasitic activity, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested for their antileishmanial properties. nih.gov These compounds showed biological potency against three species of Leishmania, with some derivatives exhibiting strong to moderate activity, particularly against L. infantum. nih.gov One compound was noted as a promising growth inhibitor of Leishmania major. nih.gov

Exploration of Other Biological Targets and Signal Transduction Pathways

Beyond the targets mentioned above, research into this compound and related structures has uncovered other potential biological targets and effects on various signal transduction pathways.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its abnormal activation is common in cancer. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway, contributing to their anti-tumor effects. nih.gov

p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine protein kinase that plays a critical role in cancer progression, including cytoskeletal organization and cell motility. nih.gov Indazole and azaindole analogues have been developed as potent and selective inhibitors of PAK4, demonstrating potential in mitigating cancer metastasis. nih.gov

Future Research Directions and Translational Perspectives

Development of Next-Generation Therapeutic Agents Based on the 6-Ethynyl-1H-Indazole Scaffold

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs. nih.govpnrjournal.com Its derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. nih.govnih.gov A significant number of indazole-based compounds have been developed as kinase inhibitors, playing a crucial role in targeted cancer therapy. researchgate.netnih.gov Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer, highlight the therapeutic success of the indazole core. nih.gov

The introduction of an ethynyl (B1212043) group at the 6-position of the 1H-indazole ring offers several strategic advantages for the development of next-generation therapeutic agents. The ethynyl group is a small, rigid, and metabolically stable functional group that can engage in various non-covalent interactions within a target's active site, such as π-π stacking and hydrogen bonding, potentially enhancing binding affinity and selectivity.

Future research will likely focus on several key areas:

Kinase Inhibitors: Building upon the success of other indazole-based kinase inhibitors, the this compound scaffold can be elaborated to target specific kinases implicated in cancer and other diseases. The ethynyl group can serve as a key pharmacophoric feature or as a point for further chemical modification to optimize potency and selectivity. For instance, structure-based drug design could be employed to develop inhibitors for targets like Aurora kinases or Fibroblast Growth Factor Receptors (FGFR), where other indazole derivatives have already shown promise. nih.govnih.gov

Covalent Inhibitors: The terminal alkyne of the 6-ethynyl group can be designed to act as a "warhead" for targeted covalent inhibition. By positioning this group to react with a nearby nucleophilic residue (e.g., cysteine) in the active site of a target protein, researchers can develop highly potent and durable inhibitors. This strategy has proven effective for other kinase inhibitors and could be a fruitful avenue for this compound derivatives.

Fragment-Based Drug Discovery (FBDD): The this compound molecule itself is an ideal candidate for fragment-based screening. Its relatively small size and the presence of the versatile ethynyl "handle" allow it to be used as a starting point for building more complex and potent drug candidates against a wide range of biological targets.

The development of therapeutic agents based on this scaffold will involve extensive structure-activity relationship (SAR) studies to understand how modifications to the indazole ring and the ethynyl group affect biological activity.

Application in Probe Design for Biological Pathway Elucidation

The study of complex biological processes often relies on the use of chemical probes to identify and validate protein targets and to map their interactions within cellular pathways. The this compound scaffold is exceptionally well-suited for the design of such probes due to the presence of the terminal ethynyl group, which is a key component in bioorthogonal chemistry. nih.gov

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The ethynyl group is a bioorthogonal handle that can react specifically with an azide-containing partner in a reaction known as the azide-alkyne cycloaddition, often referred to as "click chemistry." plos.org This reaction is highly efficient, specific, and can be performed under physiological conditions.

Future applications in probe design include:

Activity-Based Protein Profiling (ABPP): An inhibitor based on the this compound scaffold can be used as an activity-based probe. After the probe covalently binds to its target protein in a complex biological sample (like a cell lysate or even in living cells), the ethynyl group serves as a tag. This tag can then be "clicked" with a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, which allows for the visualization and isolation of the target protein. This enables target identification and can provide insights into the functional state of enzymes in their native environment.

Target Engagement and Occupancy Studies: A this compound-based drug candidate can be converted into a probe to confirm that it is binding to its intended target in cells. By competing the probe with the unlabeled drug, researchers can measure the extent to which the drug occupies the target's active site at different concentrations and time points.

Visualization of Drug Distribution: By attaching a fluorescent dye to the 6-ethynyl group via click chemistry, the localization and distribution of the parent molecule can be tracked within cells and tissues using advanced imaging techniques. This can provide valuable information about the pharmacokinetics and pharmacodynamics of a potential drug.

The ability to use this compound in these applications will greatly accelerate the preclinical development of any therapeutic agents derived from this scaffold by providing a direct method to study their mechanism of action.

Advanced Synthetic Strategies for Enhanced Compound Libraries

To fully explore the therapeutic potential of the this compound scaffold, it is essential to develop efficient and versatile synthetic methods to create large and diverse libraries of related compounds. Modern organic synthesis offers a range of powerful tools to achieve this.

The synthesis of the core this compound structure would likely start from a precursor such as 6-bromo-1H-indazole or 6-iodo-1H-indazole. The key step would be the introduction of the ethynyl group, which is commonly achieved through a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- and copper-catalyzed cross-coupling reaction joins a terminal alkyne (like trimethylsilylacetylene, followed by deprotection) with an aryl halide. wikipedia.org

Future synthetic strategies will focus on:

Late-Stage Functionalization: A key goal in modern medicinal chemistry is to modify complex molecules at a late stage in the synthesis. This allows for the rapid generation of analogs without having to repeat a lengthy synthetic sequence. For this compound, this could involve developing methods to selectively functionalize other positions on the indazole ring (e.g., C-3, C-4, C-5, C-7, or N-1) after the ethynyl group is in place. acs.org Techniques like C-H activation could be particularly valuable here. nih.gov

Combinatorial Chemistry: The ethynyl group itself can be used as a reactive handle to build compound libraries. Using click chemistry, a single this compound core can be reacted with a large collection of different azide-containing building blocks to rapidly generate a library of triazole-containing derivatives.

Flow Chemistry: For the scale-up production of a lead compound, flow chemistry offers advantages in terms of safety, efficiency, and scalability compared to traditional batch chemistry. Developing a flow-based synthesis for this compound and its derivatives could be a key step in its translation towards clinical use.

Regioselective Synthesis: Indazole derivatives can exist as N-1 and N-2 isomers, which often have different biological activities. Synthetic strategies that allow for the selective synthesis of the desired N-1 isomer of this compound derivatives will be crucial. beilstein-journals.org

The table below outlines potential synthetic routes for creating diverse libraries based on the this compound scaffold.

| Strategy | Precursor | Key Reaction | Diversity Introduced At |

| Core Elaboration | 6-Halo-1H-indazole | Sonogashira Coupling | C-6 (Ethynyl group) |

| Late-Stage C-H Functionalization | This compound | Directed Metalation, Pd-catalysis | C-3, C-5, C-7 |

| N-1 Alkylation/Arylation | This compound | Alkylation, Buchwald-Hartwig coupling | N-1 |

| Click Chemistry Library | This compound | Azide-Alkyne Cycloaddition | Ethynyl group (forms triazole) |

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational methods with experimental research is a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of new therapeutic agents. lehigh.edu This synergistic approach is highly applicable to the future development of compounds based on the this compound scaffold.

Computational chemistry can guide the design of new molecules and prioritize which compounds to synthesize and test, saving time and resources. mdpi.com Key computational techniques that will be instrumental include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can be used to understand how this compound derivatives might bind to the active site of a target like a kinase and to predict which modifications would improve binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time. researchgate.net This can help to assess the stability of the binding interaction and identify key interactions that are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. lehigh.edu Once an initial set of this compound analogs have been synthesized and tested, QSAR models can be built to predict the activity of new, unsynthesized compounds.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This allows researchers to identify potential liabilities early in the drug discovery process and to design compounds with more favorable drug-like properties.

The typical workflow would involve a cyclical process where computational models are used to design a set of compounds, which are then synthesized and tested experimentally. nih.gov The experimental results are then used to refine the computational models, leading to the design of the next, improved generation of compounds. plos.org This iterative process of design, synthesis, and testing, guided by computational insights, will be essential for efficiently advancing this compound derivatives from initial hits to clinical candidates.

Potential for Material Science and Agrochemistry Applications

While the primary focus for many heterocyclic compounds is in medicinal chemistry, their unique chemical properties can also be leveraged in other fields such as material science and agrochemistry.

Material Science: The rigid, planar structure of the indazole ring, combined with the potential for π-π stacking, makes it an interesting building block for organic electronic materials. The ethynyl group is a common component in organic conductors and semiconductors. Future research could explore the synthesis of polymers or oligomers containing the this compound unit. These materials could potentially have applications in:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of indazole derivatives could be tuned by chemical modification to create materials that emit light of specific colors.

Organic Field-Effect Transistors (OFETs): The potential for ordered packing in the solid state could lead to materials with good charge transport properties.

Sensors: The indazole core contains nitrogen atoms that can coordinate to metal ions. This property could be exploited to create sensors where the binding of a metal ion to a this compound-containing material results in a detectable change in its optical or electronic properties.

Agrochemistry: Indazole derivatives have also been investigated for their potential use in agriculture. pnrjournal.com Patents have described indazole compounds with fungicidal, insecticidal, and miticidal activities. googleapis.com The future direction for this compound in this area would involve:

Screening for Pesticidal Activity: Synthesized libraries of this compound derivatives could be screened against a panel of common agricultural pests, including fungi, insects, and mites.

Herbicide Development: Some heterocyclic compounds interfere with biological pathways that are unique to plants. The potential for this compound derivatives to act as herbicides could also be explored.

Mechanism of Action Studies: For any active compounds identified, research would be needed to determine their mechanism of action, which is crucial for understanding their spectrum of activity and for managing the development of resistance.

While these applications are more speculative, they represent intriguing long-term possibilities for the this compound scaffold, highlighting its potential as a versatile platform for chemical innovation across multiple scientific disciplines.

Q & A

Q. How does SHELXT improve crystallographic refinement of this compound compared to traditional methods?

- Answer : SHELXT automates space-group determination via intensity statistics and Patterson methods, reducing user bias. Its dual-space algorithm (charge flipping) resolves phase problems for small-molecule crystals. For ethynyl groups, anisotropic displacement parameters refine thermal motion accuracy, critical for validating bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.